(1-Cyanoindolizin-2-yl)methyl carbamimidothioate is a chemical compound that falls within the category of carbamimidothioates, which are derivatives of carbamimidothioic acid. This compound is characterized by its unique structure, which includes a cyanoindolizin moiety that contributes to its biological activity. The compound has garnered attention in scientific research due to its potential applications in pharmaceuticals and biochemistry.
The compound is classified as an impurity reference material, particularly in the context of pharmaceutical toxicology. It is utilized in various research settings to understand its properties and effects. Its molecular formula is with a molecular weight of approximately 303.236 g/mol. The compound is often studied for its structural characteristics and potential therapeutic uses, especially in relation to ulcer therapeutics.
The synthesis of (1-Cyanoindolizin-2-yl)methyl carbamimidothioate typically involves multi-step organic reactions. Common methods include:
These methods require careful control of reaction conditions including temperature, pH, and reaction time to optimize yield and purity.
The molecular structure of (1-Cyanoindolizin-2-yl)methyl carbamimidothioate can be represented using various chemical notation systems:
Cl.Cl.NC(=N)Nc1nc(CSC(=N)N)cs1
InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10, , 2*1H
The structure consists of a central carbon atom attached to a cyano group, an indolizin ring, and a thioamide functional group. This configuration is crucial for its biological activity.
(1-Cyanoindolizin-2-yl)methyl carbamimidothioate participates in various chemical reactions, including:
These reactions are significant for understanding the compound's reactivity and potential modifications for enhanced activity.
The mechanism of action for (1-Cyanoindolizin-2-yl)methyl carbamimidothioate primarily involves its interaction with biological targets at the molecular level:
Understanding these mechanisms is vital for exploring therapeutic applications.
The physical properties of (1-Cyanoindolizin-2-yl)methyl carbamimidothioate include:
Chemical properties include:
Relevant data on these properties are essential for handling and application in laboratory settings.
(1-Cyanoindolizin-2-yl)methyl carbamimidothioate has several scientific applications:
These applications highlight the compound's significance in advancing scientific knowledge and therapeutic development.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: